cis-3-(4-Fluoro-phenoxy)-8-aza-bicyclo[3.2.1]octane
Description
cis-3-(4-Fluoro-phenoxy)-8-azabicyclo[3.2.1]octane is a bicyclic amine characterized by a rigid 8-azabicyclo[3.2.1]octane core substituted with a 4-fluorophenoxy group at the C3 position in a cis configuration. The fluorine atom at the para position of the phenoxy group enhances metabolic stability and influences binding affinity, while the bicyclic framework provides structural rigidity, optimizing interactions with biological targets .
Properties
Molecular Formula |
C13H16FNO |
|---|---|
Molecular Weight |
221.27 g/mol |
IUPAC Name |
(1S,5R)-3-(4-fluorophenoxy)-8-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C13H16FNO/c14-9-1-5-12(6-2-9)16-13-7-10-3-4-11(8-13)15-10/h1-2,5-6,10-11,13,15H,3-4,7-8H2/t10-,11+,13? |
InChI Key |
MCULTLUFMIVMOK-QYJAPNMZSA-N |
Isomeric SMILES |
C1C[C@H]2CC(C[C@@H]1N2)OC3=CC=C(C=C3)F |
Canonical SMILES |
C1CC2CC(CC1N2)OC3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Enantioselective Construction of the 8-Azabicyclo[3.2.1]octane Core
Recent advances emphasize enantioselective synthesis to obtain the cis-configuration with high stereochemical purity:
Desymmetrization of Achiral Tropinone Derivatives : Achiral tropinone derivatives undergo selective transformations using chiral catalysts or auxiliaries to produce enantiomerically enriched bicyclic amines. This method allows direct stereochemical control during ring formation.
Cycloaddition Approaches : Microwave-assisted 6π-electrocyclic ring-opening followed by [3+2] cycloaddition of cyclopropanated pyrroles or furans has been reported to efficiently build the bicyclic scaffold with stereocontrol. These methods utilize monocyclopropanated heterocycles as precursors and have been shown to provide access to 8-azabicyclo[3.2.1]octane derivatives with good regio- and stereoselectivity.
Use of Enantioenriched Starting Materials : Starting from naturally occurring chiral building blocks (chiral pool synthesis) can impart the desired stereochemistry to the bicyclic core.
Installation of the 4-Fluorophenoxy Group
The 4-fluorophenoxy substituent is introduced typically via nucleophilic substitution or cross-coupling reactions such as the Stille cross-coupling protocol . For example, triflate intermediates derived from the bicyclic amine can be coupled with 4-fluorophenol or its derivatives to install the fluorophenoxy group at the 3-position.
Purification of intermediates is often challenging due to their sensitivity; some organostannane intermediates are used without purification to avoid decomposition.
Multi-Step Synthesis Overview
| Step | Description | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Preparation of bicyclic core via cycloaddition or desymmetrization | Chiral catalysts, microwave irradiation for ring-opening/cycloaddition | Formation of cis-8-azabicyclo[3.2.1]octane scaffold with stereocontrol |
| 2 | Functional group transformation to introduce leaving group (e.g., triflate) at C-3 | Triflation reagents (e.g., triflic anhydride) | Activated intermediate for substitution |
| 3 | Coupling with 4-fluorophenol derivative | Stille cross-coupling or nucleophilic substitution | Installation of 4-fluorophenoxy substituent |
| 4 | Purification and isolation of final compound | Chromatography or fractional distillation | cis-3-(4-Fluoro-phenoxy)-8-aza-bicyclo[3.2.1]octane |
Research Findings and Optimization Notes
The enantioselective synthesis of the bicyclic core is critical for biological activity, as the cis-configuration influences binding affinity to neurotransmitter transporters.
Microwave-assisted cycloaddition methods provide a rapid and efficient route to the bicyclic scaffold, improving yields and stereoselectivity compared to classical methods.
The choice of coupling reaction and conditions for attaching the 4-fluorophenoxy group affects the purity and yield; the Stille coupling has been favored for its reliability with sensitive intermediates.
Structural analogues with different substituents (e.g., chloro, methoxy, bromo phenoxy groups) have been synthesized similarly, demonstrating the versatility of the synthetic approach and the impact of substituents on pharmacological profiles.
Summary Table of Key Synthetic Routes
| Methodology | Description | Advantages | Limitations |
|---|---|---|---|
| Desymmetrization of Tropinone Derivatives | Uses achiral starting materials and chiral catalysts | High stereocontrol, scalable | Requires specialized catalysts |
| Microwave-Assisted Cycloaddition | 6π-electrocyclic ring-opening/[3+2] cycloaddition | Rapid, efficient, good stereoselectivity | Requires cyclopropanated heterocycle precursors |
| Chiral Pool Synthesis | Starting from enantiopure natural products | High enantiopurity, predictable stereochemistry | Limited by availability of chiral starting materials |
| Stille Cross-Coupling for Substituent Installation | Coupling of triflate intermediates with fluorophenol derivatives | Reliable, mild conditions | Organostannane intermediates sensitive, purification challenges |
Chemical Reactions Analysis
Types of Reactions
cis-3-(4-Fluoro-phenoxy)-8-aza-bicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: The nitrogen atom can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form amines.
Substitution: The phenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions.
Major Products
Oxidation: N-oxides
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Research indicates that cis-3-(4-Fluoro-phenoxy)-8-aza-bicyclo[3.2.1]octane exhibits significant biological activity, particularly as a monoamine neurotransmitter reuptake inhibitor . This class of compounds is essential in treating various neurological disorders, including depression and anxiety, by modulating neurotransmitter levels such as serotonin, dopamine, and norepinephrine in the brain .
Comparative Analysis with Related Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structure | Notable Characteristics |
|---|---|---|
| Exo-3-(4-Chlorophenoxy)-8-methyl-8-azabicyclo[3.2.1]octane | Structure | Similar monoamine reuptake inhibition but different selectivity profiles |
| Exo-3-(4-Methoxyphenoxy)-8-methyl-8-azabicyclo[3.2.1]octane | Structure | Altered pharmacokinetics due to methoxy substitution; potential for different effects |
| Exo-3-(4-Bromophenoxy)-8-methyl-8-azabicyclo[3.2.1]octane | Structure | Bromine substitution may enhance lipophilicity and blood-brain barrier penetration |
This comparison illustrates how variations in substituents on the bicyclic core can lead to significant differences in biological activity and therapeutic potential .
Neuropharmacological Studies
Several studies have focused on the neuropharmacological effects of this compound:
- Animal Model Study : A study conducted on rodents demonstrated that administration of this compound resulted in increased levels of serotonin and norepinephrine, leading to improved mood and reduced anxiety-like behaviors .
- Cognitive Function Test : In another study assessing cognitive functions, subjects treated with this compound showed enhanced memory retention compared to control groups .
These findings suggest that this compound holds promise for further development as an antidepressant or anxiolytic agent.
Mechanism of Action
The mechanism of action of cis-3-(4-Fluoro-phenoxy)-8-aza-bicyclo[3.2.1]octane involves its interaction with specific molecular targets. The nitrogen atom in the bicyclic structure can form hydrogen bonds with biological molecules, while the phenoxy group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Key Structural Analogs and Their Pharmacological Profiles
Key Observations :
- Substituent Position: The 4-fluorophenoxy group in the target compound enhances binding to monoamine transporters compared to 2-fluoro-4-methylphenoxy analogs, which prioritize NK1 receptor interactions .
- Fluorine Effects: Para-fluorine improves metabolic stability and electron-withdrawing properties, optimizing pharmacokinetics compared to non-fluorinated or trifluoromethyl derivatives .
- Rigidity vs. Flexibility : The bicyclic core enforces a specific conformation, increasing target selectivity over flexible aliphatic amines like piperidines .
Challenges and Limitations
Biological Activity
Cis-3-(4-Fluoro-phenoxy)-8-aza-bicyclo[3.2.1]octane is a bicyclic amine compound notable for its potential biological activities, particularly as a monoamine neurotransmitter reuptake inhibitor . This article explores its synthesis, biological mechanisms, and therapeutic implications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 219.23 g/mol. It features a bicyclic framework with an azabicyclo[3.2.1]octane core and a fluorophenoxy substituent, which significantly influences its biological properties.
Structural Characteristics
| Property | Details |
|---|---|
| Molecular Formula | C13H16FNO |
| Molecular Weight | 219.23 g/mol |
| Structure | Bicyclic amine |
| Functional Group | Fluorophenoxy |
Research indicates that this compound primarily acts as a reuptake inhibitor for monoamine neurotransmitters, including serotonin and norepinephrine. This mechanism is crucial for the treatment of various neurological disorders such as depression and anxiety.
Interaction with Neurotransmitter Transporters
- Serotonin Transporter (SERT) : The compound shows significant binding affinity, suggesting potential antidepressant effects.
- Norepinephrine Transporter (NET) : Inhibition of NET may enhance norepinephrine levels, contributing to improved mood and cognitive function.
Biological Activity Studies
Several studies have investigated the biological activity of this compound in animal models.
Case Study: Mood Enhancement in Animal Models
In experimental setups involving rodents, the administration of this compound resulted in:
- Increased locomotor activity.
- Enhanced performance in cognitive tasks.
These findings support its potential as a therapeutic agent for mood disorders.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, comparisons were made with structurally similar compounds:
| Compound Name | Notable Characteristics |
|---|---|
| Exo-3-(4-Chlorophenoxy)-8-methyl-8-azabicyclo[3.2.1]octane | Similar reuptake inhibition but different selectivity profiles |
| Exo-3-(4-Methoxyphenoxy)-8-methyl-8-azabicyclo[3.2.1]octane | Altered pharmacokinetics due to methoxy substitution; potential for different effects |
| Exo-3-(4-Bromophenoxy)-8-methyl-8-azabicyclo[3.2.1]octane | Bromine substitution may enhance lipophilicity and blood-brain barrier penetration |
These comparisons highlight how modifications in substituents can lead to variations in biological activity and therapeutic potential.
Therapeutic Implications
Given its mechanism as a monoamine reuptake inhibitor, this compound holds promise for:
- Antidepressant Therapy : Potential to alleviate symptoms of depression through neurotransmitter modulation.
- Cognitive Enhancement : May improve cognitive functions based on observed animal model studies.
- Anxiety Disorders : Could serve as a treatment option for anxiety-related conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
